molecular formula C17H13ClN2O B12719807 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- CAS No. 87490-00-4

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl-

Cat. No.: B12719807
CAS No.: 87490-00-4
M. Wt: 296.7 g/mol
InChI Key: AQLDDVLCFFOVNY-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by its unique structure, which includes a pyrimidinone ring substituted with a 2-chlorophenyl group at the 3-position, a methyl group at the 2-position, and a phenyl group at the 6-position. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-ketoester, and urea. The reaction is usually carried out in the presence of a catalyst such as Lewis acids or Bronsted acids under reflux conditions in ethanol or other suitable solvents .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining popularity to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .

Comparison with Similar Compounds

  • 4(3H)-Pyrimidinone, 3-(4-bromophenyl)-2-methyl-6-phenyl-
  • 4(3H)-Pyrimidinone, 3-(2,4-dimethoxyphenyl)-2-methyl-6-phenyl-
  • 4(3H)-Pyrimidinone, 3-(4-chlorophenyl)-2-methyl-6-phenyl-

Comparison: Compared to its analogs, 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-2-methyl-6-phenyl- exhibits unique properties due to the presence of the 2-chlorophenyl group. This substitution can influence the compound’s reactivity, biological activity, and physical properties. For instance, the electron-withdrawing effect of the chlorine atom can enhance the compound’s stability and alter its interaction with biological targets .

Properties

CAS No.

87490-00-4

Molecular Formula

C17H13ClN2O

Molecular Weight

296.7 g/mol

IUPAC Name

3-(2-chlorophenyl)-2-methyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C17H13ClN2O/c1-12-19-15(13-7-3-2-4-8-13)11-17(21)20(12)16-10-6-5-9-14(16)18/h2-11H,1H3

InChI Key

AQLDDVLCFFOVNY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

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